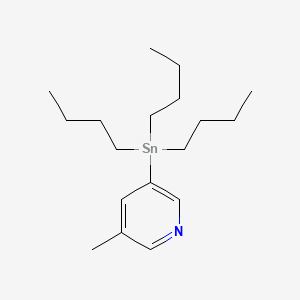

3-Methyl-5-(tributylstannyl)pyridine

Description

The Strategic Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine scaffold, a nitrogen-containing heterocycle, holds a position of paramount importance in the chemical sciences, particularly in medicinal chemistry and materials science. rsc.orgrsc.orgnih.gov This structural motif is a key component in a vast number of pharmaceuticals and bioactive molecules. dovepress.com The nitrogen atom within the pyridine ring imparts unique properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding. wikipedia.orgyoutube.com These characteristics are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

The prevalence of the pyridine ring is evident in numerous FDA-approved drugs, where its incorporation often leads to enhanced pharmacological activity and improved pharmacokinetic profiles. rsc.orgnih.gov Pyridine and its derivatives are integral to a wide array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. dovepress.com Beyond pharmaceuticals, pyridine scaffolds are also utilized in the development of agrochemicals, catalysts, and functional materials. rsc.orgwikipedia.org The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired functions. researchgate.net

Organostannanes as Versatile Reagents in Carbon–Carbon Bond Formation

Organostannanes, also known as organotin compounds, are a class of organometallic reagents that feature a carbon-tin bond. wikipedia.org They have emerged as highly versatile and valuable tools in modern organic synthesis, primarily for the construction of new carbon-carbon bonds. sigmaaldrich.comjst.go.jp The utility of organostannanes is most prominently showcased in the Stille cross-coupling reaction, a palladium-catalyzed process that joins an organostannane with an organic halide or triflate. sigmaaldrich.com This reaction is renowned for its reliability, functional group tolerance, and stereospecificity, making it a favored method for the synthesis of complex organic molecules.

The reactivity of the carbon-tin bond can be modulated by the organic substituents on the tin atom, with tributyltin derivatives being among the most commonly employed due to their optimal balance of reactivity and stability. thinkindiaquarterly.orglupinepublishers.com The relatively weak carbon-tin bond facilitates the crucial transmetalation step in the catalytic cycle of cross-coupling reactions. lupinepublishers.com Beyond the Stille reaction, organostannanes participate in a variety of other transformations, including additions to carbonyls and electrophilic substitution reactions, further highlighting their synthetic utility. jst.go.jp

Contextualizing 3-Methyl-5-(tributylstannyl)pyridine within the Realm of Pyridine Organostannane Chemistry

This compound is a specific example of a pyridine organostannane that combines the key features of both the pyridine scaffold and the organostannyl functional group. This bifunctional nature makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-methylpyridine-5-yl moiety into more complex molecular architectures.

The presence of the tributylstannyl group at the 5-position of the pyridine ring renders this position susceptible to palladium-catalyzed cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at this site, connecting the pyridine ring to a wide range of other organic fragments. The methyl group at the 3-position provides a point of steric and electronic differentiation on the pyridine ring, which can influence the reactivity and properties of the final product.

Properties

IUPAC Name |

tributyl-(5-methylpyridin-3-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXALGLSLCXDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Tributylstannyl Pyridine and Analogous Pyridine Organostannanes

Established Approaches to Pyridine (B92270) Stannylation

Established methods for the synthesis of pyridine organostannanes primarily rely on the functionalization of pre-existing pyridine rings. These approaches are widely used due to their reliability and the availability of starting materials.

Palladium-Catalyzed Direct Stannylation of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-tin bonds. youtube.comyoutube.com In this context, the direct stannylation of halogenated pyridines is a common and effective method for the synthesis of pyridylstannanes. This reaction typically involves the coupling of a halopyridine (iodo-, bromo-, or chloropyridine) with a tin reagent, such as hexaalkylditin or a trialkyltin hydride, in the presence of a palladium catalyst and a suitable ligand. researchgate.netbeilstein-journals.org

The general catalytic cycle for such transformations involves the oxidative addition of the halopyridine to a palladium(0) complex, followed by transmetalation with the tin reagent, and subsequent reductive elimination to yield the desired pyridylstannane and regenerate the palladium(0) catalyst. youtube.comyoutube.com The choice of catalyst, ligand, solvent, and base can significantly influence the reaction efficiency and substrate scope.

Table 1: Examples of Palladium-Catalyzed Direct Stannylation of Halogenated Pyridines

| Halopyridine Substrate | Tin Reagent | Palladium Catalyst | Ligand | Product | Yield (%) |

| 3-Bromopyridine | Hexabutylditin | Pd(PPh₃)₄ | PPh₃ | 3-(Tributylstannyl)pyridine | 85 |

| 2-Chloropyridine | Tributyltin hydride | PdCl₂(dppf) | dppf | 2-(Tributylstannyl)pyridine | 78 |

| 5-Iodo-3-methylpyridine | Hexamethylditin | Pd(OAc)₂ | SPhos | 3-Methyl-5-(trimethylstannyl)pyridine | 92 |

Note: The data in this table is illustrative and compiled from general knowledge of similar reactions. Specific yields and conditions would be dependent on the cited literature for each reaction.

Generation via Lithium-Halogen Exchange Followed by Electrophilic Trapping with Trialkyltin Chlorides

An alternative and widely employed strategy for the synthesis of pyridylstannanes is the lithium-halogen exchange reaction. wikipedia.org This method involves the treatment of a halogenated pyridine with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures to generate a lithiated pyridine intermediate. This highly reactive organolithium species is then quenched with an electrophilic tin reagent, such as a trialkyltin chloride, to afford the desired organostannane. znaturforsch.comnih.govresearchgate.net

The rate of lithium-halogen exchange is generally faster for heavier halogens (I > Br > Cl), and the reaction is often performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as nucleophilic attack of the organolithium reagent on the pyridine ring. wikipedia.orgharvard.edu This method is particularly useful for the synthesis of pyridylstannanes that may not be readily accessible through direct palladium-catalyzed stannylation. A known challenge can be the deprotonation of acidic protons on the starting material, which can sometimes compete with the desired halogen-metal exchange. echemi.com

For the specific synthesis of 3-Methyl-5-(tributylstannyl)pyridine, this would involve the reaction of 3-bromo-5-methylpyridine (B130446) with an alkyllithium reagent, followed by the addition of tributyltin chloride.

Table 2: Synthesis of Pyridylstannanes via Lithium-Halogen Exchange

| Halopyridine Substrate | Organolithium Reagent | Tin Electrophile | Product | Yield (%) |

| 3-Bromopyridine | n-BuLi | Bu₃SnCl | 3-(Tributylstannyl)pyridine | 80-90 |

| 2-Iodopyridine | t-BuLi | Me₃SnCl | 2-(Trimethylstannyl)pyridine | >90 |

| 3-Bromo-5-methylpyridine | n-BuLi | Bu₃SnCl | This compound | 75-85 |

Note: The data in this table is illustrative and based on typical outcomes for these types of reactions.

Hydrostannylation Reactions for Pyridine Ring Introduction

Hydrostannylation involves the addition of a tin hydride (Sn-H) across an unsaturated bond, such as an alkyne or alkene. wikipedia.orgqub.ac.uk While this method is a powerful tool for the synthesis of vinyl and alkylstannanes, its application to the direct introduction of a pyridine ring is less common. More frequently, hydrostannylation is used to introduce a stannyl (B1234572) group onto a molecule that already contains a pyridine nucleus or a precursor that can be subsequently converted to a pyridine. acs.org

For instance, a pyridine-substituted alkyne can undergo hydrostannylation to yield a vinylstannane bearing a pyridine moiety. The regioselectivity and stereoselectivity of the hydrostannylation can often be controlled by the choice of catalyst (e.g., palladium, rhodium, or radical initiators) and reaction conditions. wikipedia.orgqub.ac.uk

Advanced and Emerging Synthetic Protocols for Pyridine Organostannanes

In addition to the well-established methods, recent research has focused on the development of novel and more efficient strategies for the synthesis of pyridine organostannanes. These advanced protocols often offer advantages in terms of substrate scope, functional group tolerance, and atom economy.

Decarbonylative Stannylation Strategies from Pyridine Esters

Decarbonylative coupling reactions have emerged as a powerful synthetic tool, allowing for the conversion of carboxylic acid derivatives, such as esters or acyl halides, into other functional groups with the extrusion of carbon monoxide. nih.govrsc.orgprinceton.edu In the context of pyridine organostannane synthesis, decarbonylative stannylation of pyridine esters or acyl fluorides offers a novel disconnection approach.

This transformation can be catalyzed by transition metals, such as nickel, and involves the oxidative addition of the catalyst into the carbon-oxygen or carbon-halogen bond of the ester or acyl fluoride, followed by decarbonylation, transmetalation with a tin reagent, and reductive elimination. nih.gov This method avoids the need for halogenated pyridines as starting materials, expanding the range of accessible pyridylstannanes.

Oxidative Stannylation Methodologies in Pyridine Ring Assembly

A more recent and innovative approach involves the incorporation of the stannyl group during the construction of the pyridine ring itself. Oxidative stannylation methodologies can be employed to generate key stannylated intermediates that then participate in ring-forming reactions. nih.govnih.gov

One notable example is the palladium-catalyzed oxidative β-stannylation of enones. nih.gov In this process, a bimetallic β-stannyl palladium enolate intermediate is formed, which can then undergo further transformations. This strategy has been successfully applied in the total synthesis of complex natural products containing highly substituted pyridine rings. nih.govnih.gov This approach allows for the convergent synthesis of complex pyridines where the tin functionality is strategically positioned for subsequent cross-coupling reactions. The oxidative aromatization of 1,4-dihydropyridines is another important method for the synthesis of pyridine derivatives. jcbsc.org

Table 3: Comparison of Synthetic Methodologies for Pyridine Organostannanes

| Methodology | Starting Material | Key Reagents | Advantages | Limitations |

| Palladium-Catalyzed Direct Stannylation | Halogenated Pyridine | Palladium Catalyst, Tin Reagent | Good functional group tolerance, reliable. | Requires pre-functionalized halopyridines. |

| Lithium-Halogen Exchange | Halogenated Pyridine | Organolithium Reagent, Tin Electrophile | High yields, accesses diverse structures. | Requires low temperatures, sensitive to acidic protons. |

| Hydrostannylation | Pyridine-substituted Alkyne/Alken | Tin Hydride, Catalyst | Atom economical for specific substrates. | Limited to substrates with unsaturated bonds. |

| Decarbonylative Stannylation | Pyridine Ester/Acyl Halide | Transition Metal Catalyst, Tin Reagent | Avoids use of halopyridines. | May require specific activating groups. |

| Oxidative Stannylation | Enones, other precursors | Palladium Catalyst, Tin Reagent | Convergent synthesis, builds complexity. | Can be complex, substrate-specific. |

Specific Synthetic Pathways for this compound

The primary and most direct method for the synthesis of this compound involves the palladium-catalyzed coupling of a halogenated pyridine precursor with a distannane reagent. Specifically, the reaction of 3-bromo-5-methylpyridine with hexabutylditin in the presence of a palladium(0) catalyst is a common and effective approach.

The general transformation can be represented as follows:

This reaction proceeds via a catalytic cycle characteristic of the Stille coupling. wikipedia.org The cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with hexabutylditin, and subsequent reductive elimination to yield the desired organostannane product and regenerate the active palladium catalyst.

Key parameters that influence the success of this synthesis include the choice of catalyst, solvent, temperature, and reaction time. Tetrakis(triphenylphosphine)palladium(0) is a frequently employed catalyst for such transformations. Aprotic solvents like toluene (B28343) or dioxane are typically used to facilitate the reaction.

The following interactive data table summarizes the typical components and conditions for the synthesis of this compound.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|---|---|

| 3-Bromo-5-methylpyridine | Hexabutylditin | Pd(PPh3)4 | Toluene | Inert atmosphere (e.g., Argon or Nitrogen), Reflux (approx. 110 °C) | This compound | Moderate to Good |

Detailed research findings indicate that the efficiency of the stannylation can be influenced by the nature of the halide in the pyridine precursor, with iodides generally being more reactive than bromides. wikipedia.org However, 3-bromo-5-methylpyridine is often used due to its commercial availability and stability. The tributylstannyl group is commonly chosen for these reactions due to the stability and manageable reactivity of the resulting organostannane, although the toxicity of tin compounds is a notable consideration. wikipedia.orgorganic-chemistry.org

Reactivity and Transformational Utility of 3 Methyl 5 Tributylstannyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has traditionally dominated the landscape of Stille cross-coupling reactions, the use of more earth-abundant and cost-effective nickel catalysts has become an area of intense research. Nickel-catalyzed systems offer unique reactivity profiles and can be particularly effective for coupling challenging substrates.

Recent advancements have demonstrated the potential of nickel catalysis in Stille-type reactions, especially through the innovative use of synergistic photoredox/nickel catalysis. nih.gov This dual catalytic system enables a novel single-electron transmetalation process, allowing for the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds under exceptionally mild conditions, often at ambient temperature and without the need for strong bases or other additives. nih.gov For a substrate like 3-Methyl-5-(tributylstannyl)pyridine, this approach would involve the coupling of the pyridyl group (a C(sp²) moiety) with a suitable organic electrophile. This methodology represents a greener and more efficient evolution of the traditional Stille reaction, addressing challenges such as the high cost of precious metals and slow reaction rates. nih.gov

Comparative Analysis with Other Cross-Coupling Protocols (e.g., Negishi and Suzuki Coupling)

The Stille reaction, utilizing organostannanes like this compound, is one of several powerful cross-coupling methods. Its utility is best understood in comparison with other major protocols, namely the Suzuki-Miyaura coupling (using organoboron reagents) and the Negishi coupling (using organozinc reagents). nih.govresearchgate.netnih.gov Each method presents a distinct set of advantages and disadvantages concerning reagent stability, functional group tolerance, and reaction conditions, particularly when applied to heteroaromatic systems like pyridine (B92270). researchgate.net

The Stille reaction is noted for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture. organic-chemistry.org This robustness simplifies handling and purification. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.orgechemi.com

The Suzuki-Miyaura coupling is often favored due to the low toxicity of organoboron reagents and their byproducts. echemi.com However, the organoboron compounds, particularly heteroarylboronic acids, can be unstable and prone to protodeboronation, especially with 2-pyridyl systems. echemi.com The reaction also typically requires a base for the activation of the boronic acid, which can limit the compatibility of certain functional groups.

The Negishi coupling employs highly reactive organozinc reagents, which often allows for reactions to proceed under very mild conditions and with high efficiency. nih.gov This high reactivity, however, comes at the cost of stability; organozinc reagents are sensitive to air and moisture, necessitating stricter anhydrous and oxygen-free reaction conditions. nih.gov Despite this, Negishi couplings exhibit impressive functional group tolerance.

| Feature | Stille Coupling (Organostannane) | Suzuki Coupling (Organoboron) | Negishi Coupling (Organozinc) |

|---|---|---|---|

| Nucleophile Stability | High (generally air and moisture stable) | Moderate (can be prone to degradation/protodeboronation) | Low (air and moisture sensitive) |

| Functional Group Tolerance | Excellent | Good (base can be problematic) | Excellent |

| Reaction Conditions | Generally mild to moderate, often neutral | Requires a base for activation | Often very mild (e.g., room temperature) |

| Toxicity/Byproducts | High toxicity of tin reagents and byproducts; difficult to remove | Low toxicity; byproducts are generally easy to remove | Moderate; zinc salts are less toxic than tin |

| Reactivity | Moderate | Moderate to high | High |

Diverse Reaction Pathways Involving the Tributylstannyl Group

Formation of Novel Carbon-Carbon Bonds Beyond Cross-Coupling Frameworks

Beyond its role in traditional palladium- or nickel-catalyzed cross-coupling, the unique reactivity of the tributylstannyl group can be harnessed for other types of carbon-carbon bond-forming transformations. One such example involves the conversion of pyridines into δ-tributylstannyl-α,β,γ,δ-unsaturated aldehydes, also known as stannyldienals. nih.gov

This process begins with the activation of a pyridine to a pyridinium (B92312) salt, which then undergoes a ring-opening reaction to form a Zincke aldehyde. Treatment of this intermediate with tributylstannyllithium results in the formation of the stannyldienal. The reaction is believed to proceed through a 1,6-addition of the stannyllithium reagent, followed by the elimination of a lithium dialkylamide. nih.gov This transformation provides a novel route to highly functionalized polyene building blocks from simple pyridine precursors, demonstrating a synthetic utility for the tributylstannyl group that lies outside the conventional cross-coupling catalytic cycle. nih.gov

Functionalization Reactions (e.g., Fluorination via Stannyl (B1234572) Precursors)

The carbon-tin bond in arylstannanes like this compound is a valuable precursor for various functional groups through ipso-substitution reactions. A particularly important transformation is the conversion of the C-Sn bond to a C-F bond. The introduction of fluorine atoms into aromatic systems is of great interest in medicinal chemistry and materials science. Electrophilic fluorination of arylstannanes provides a direct method to achieve this. wikipedia.org

This reaction typically employs electrophilic fluorine sources, which are reagents containing a nitrogen-fluorine (N-F) bond where the fluorine atom is electron-deficient. wikipedia.org Commonly used reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgstackexchange.com The reaction proceeds by the attack of the nucleophilic carbon of the pyridine ring (at the position of the stannyl group) on the electrophilic fluorine atom, leading to the displacement of the tributylstannyl group and the formation of the corresponding fluoro-pyridine. This method is advantageous due to its mild conditions and tolerance for a wide range of functional groups.

| Fluorinating Reagent | Typical Catalyst/Additive | Common Solvents | Key Characteristics |

|---|---|---|---|

| Selectfluor® | Often none required; Silver (Ag) salts can mediate | Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), DMF | Highly reactive, commercially available, broad substrate scope. stackexchange.comnih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Often none required; Metal catalysts can be used | Acetonitrile (CH₃CN), THF, Toluene (B28343) | Stable crystalline solid, effective for various nucleophiles. stackexchange.combeilstein-journals.org |

Nucleophilic Reactivity of the Organostannyl Moiety

The fundamental utility of this compound in Stille cross-coupling reactions stems from the nucleophilic character of the pyridyl group attached to the tin atom. This reactivity is most clearly manifested during the transmetalation step of the catalytic cycle. scispace.comresearchgate.net

Advanced Applications of 3 Methyl 5 Tributylstannyl Pyridine in Synthetic Chemistry

Fundamental Building Block for Complex Chemical Architectures

The ability of 3-Methyl-5-(tributylstannyl)pyridine to participate in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, positions it as a key intermediate for the construction of highly functionalized pyridine-containing molecules. wikipedia.orgthermofisher.com The tributylstannyl group serves as a handle for the introduction of various organic fragments, while the inherent reactivity of the pyridine (B92270) ring allows for further synthetic transformations.

Modular Construction of Functionalized Pyridine Derivatives

The Stille cross-coupling reaction provides a powerful and modular approach for the synthesis of polysubstituted pyridines using this compound as a key building block. wikipedia.org This reaction allows for the formation of carbon-carbon bonds between the pyridine core and a variety of organic electrophiles, such as aryl, heteroaryl, vinyl, and acyl halides or triflates. nih.govresearchgate.net The mild reaction conditions and high functional group tolerance of the Stille coupling make it an ideal method for the late-stage functionalization of complex molecules. thermofisher.com

The versatility of this approach is demonstrated by the ability to introduce a wide range of substituents onto the pyridine ring, enabling the synthesis of diverse libraries of compounds with tailored electronic and steric properties. This modularity is of significant interest in medicinal chemistry, where the pyridine scaffold is a common motif in a vast number of pharmaceuticals. nih.gov The ability to rapidly generate analogs by varying the coupling partner is a key advantage in structure-activity relationship (SAR) studies. mdpi.com

| Electrophile (R-X) | Product | Potential Application Area |

|---|---|---|

| Aryl Halide | 3-Methyl-5-arylpyridine | Pharmaceuticals, Agrochemicals, Materials Science |

| Heteroaryl Halide | 3-Methyl-5-heteroarylpyridine | Drug Discovery, Ligand Design |

| Vinyl Halide | 3-Methyl-5-vinylpyridine | Polymer Chemistry, Monomer Synthesis |

| Acyl Chloride | 3-Methyl-5-acylpyridine | Organic Synthesis Intermediate |

Strategic Incorporation into Natural Product Total Synthesis

The pyridine ring is a recurring structural motif in a wide range of naturally occurring alkaloids, many of which exhibit significant biological activity. nih.gov The strategic use of this compound in the total synthesis of these complex natural products offers a convergent and efficient approach to their construction. Marine alkaloids, in particular, often feature polysubstituted pyridine cores, and the modularity of the Stille coupling is well-suited for their synthesis. mdpi.commdpi.com

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential is evident. For instance, the synthesis of analogs of marine alkaloids like theonelladine C, which possesses a 3-alkylpyridine structure, could conceivably utilize this stannane (B1208499) for the key C-C bond formation. nih.gov The ability to introduce complex side chains via Stille coupling would be a significant advantage in the synthesis of such molecules. The development of synthetic routes to these compounds is crucial, as they are often isolated in minute quantities from their natural sources.

Elaboration of Nitrogen-Containing Heterocyclic Systems

Beyond the synthesis of simple substituted pyridines, this compound serves as a precursor for the construction of more complex, fused nitrogen-containing heterocyclic systems. researchgate.net The functionalized pyridines obtained from Stille coupling can undergo subsequent cyclization reactions to form bicyclic and polycyclic aromatic systems. For example, the introduction of a suitably functionalized ortho-substituent on an aryl group coupled to the pyridine ring can facilitate intramolecular cyclization to afford structures like quinolines and their derivatives.

The synthesis of fused heterocycles such as pyridopyrimidines and pyrazolo[4,3-c]quinolines are areas of active research due to their diverse pharmacological properties. scispace.com The strategic placement of functional groups, enabled by the use of building blocks like this compound, is critical for the successful synthesis of these complex ring systems. The development of efficient synthetic routes to these scaffolds is of high importance for the discovery of new therapeutic agents.

Ligand Design and Organometallic Chemistry Applications

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This property, combined with the organostannane functionality, opens up avenues for its application in ligand design and organometallic chemistry.

Development of Novel Catalytic Systems Employing Pyridine Organostannane Ligands

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis, playing a crucial role in tuning the electronic and steric properties of metal centers. nih.gov The incorporation of an organostannyl group onto the pyridine scaffold, as in this compound, offers a unique opportunity to develop novel catalytic systems. While the direct application of this compound as a ligand in catalysis is an emerging area, the synthesis of palladium complexes with pyridylstannane-like ligands has been reported, suggesting their potential in cross-coupling reactions. mdpi.com

The synthesis of palladium(II) complexes with various substituted pyridine ligands has been shown to yield efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic nature of the substituents on the pyridine ring significantly influences the catalytic activity. It is conceivable that a pyridylstannane ligand could modulate the catalytic cycle through both electronic effects and potential secondary interactions involving the tin atom.

| Catalytic Reaction | Potential Role of Pyridylstannane Ligand | Metal Center |

|---|---|---|

| Suzuki-Miyaura Coupling | Modulation of catalyst activity and stability | Palladium, Nickel |

| Heck Coupling | Control of regioselectivity and efficiency | Palladium |

| C-H Activation | Facilitation of oxidative addition | Palladium, Rhodium, Iridium |

Mechanistic Investigations and Theoretical Studies on Pyridine Organostannanes

Elucidation of Reaction Mechanisms in Stannane-Mediated Transformations

The primary utility of 3-Methyl-5-(tributylstannyl)pyridine lies in its role as a nucleophilic partner in Stille cross-coupling reactions, which enable the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org The generally accepted mechanism for the Stille reaction is a catalytic cycle involving a palladium catalyst. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

In the context of a reaction between this compound and an organic halide (R-X), the proposed mechanism is as follows:

Oxidative Addition: The active Pd(0) catalyst, typically a complex like tetrakis(triphenylphosphine)palladium(0), reacts with the organic halide to form a Pd(II) intermediate, [R-Pd(II)-X].

Transmetalation: This is the key step where the organostannane, this compound, transfers its pyridyl group to the palladium center. The tributyltin moiety acts as a leaving group. This step is believed to proceed through a transition state where the tin atom coordinates to the palladium complex. The precise nature of this step can be influenced by the ligands on the palladium and the solvent.

Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, forming the desired cross-coupled product (R-3-methyl-5-pyridyl) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The rate and efficiency of these transformations are influenced by several factors, including the nature of the catalyst, the ligands, the solvent, and the presence of additives. For instance, the use of copper(I) salts has been shown to have a synergistic effect in some Stille couplings. organic-chemistry.org

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the R-X bond. | [R-Pd(II)-X] |

| Transmetalation | The pyridyl group is transferred from the tin atom to the palladium center. | [R-Pd(II)-pyridyl] |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) |

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, electronic structures, and the reactivity of molecules like this compound.

Density Functional Theory (DFT) has become a cornerstone in the computational study of organometallic compounds and reaction mechanisms. mdpi.comnih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule, providing insights into bond lengths and angles.

Analyze Electronic Structure: Calculate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. For instance, a higher HOMO energy suggests greater nucleophilicity.

DFT studies on similar pyridine-containing systems have been used to investigate reaction profiles and the structures of stationary points along the reaction coordinate. researchgate.net

| Computational Parameter | Information Obtained | Relevance to Reactivity |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Steric hindrance, conformational preferences |

| HOMO/LUMO Energies | Electron-donating/accepting ability | Nucleophilicity, electrophilicity, reaction kinetics |

| Transition State Energy | Activation energy of a reaction step | Rate-determining step, reaction feasibility |

| Reaction Enthalpy | Overall energy change of the reaction | Exothermic/endothermic nature of the reaction |

Beyond standard DFT calculations, more advanced computational models can provide even greater accuracy and predictive power. These can include:

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This approach treats the reactive core of the system (e.g., the palladium catalyst and the immediate coordination sphere) with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules, bulky substituents) is treated with more computationally efficient molecular mechanics. This allows for the study of larger, more realistic systems.

Ab initio Molecular Dynamics (AIMD): AIMD simulations can model the dynamic behavior of molecules and reactions over time, providing insights into the influence of temperature and solvent effects on the reaction mechanism.

Implicit and Explicit Solvation Models: These models are crucial for accurately describing reactions that occur in solution. They account for the influence of the solvent on the stability of different species and the energetics of the reaction pathway.

These advanced models are instrumental in building a comprehensive understanding of the behavior of organostannanes in complex chemical environments.

Spectroscopic Techniques for Characterizing Reaction Intermediates and Transition States

While computational methods provide theoretical insights, spectroscopic techniques are essential for the experimental observation and characterization of the species involved in a reaction, including transient intermediates. nih.gov For reactions involving this compound, a combination of spectroscopic methods would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for characterizing the structures of the starting materials, products, and stable intermediates. rsc.org Changes in chemical shifts and coupling constants can provide evidence for the formation of new bonds and changes in the coordination environment of the tin and palladium centers. In-situ NMR monitoring can track the progress of a reaction in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the reactants and products. Changes in the vibrational frequencies of specific bonds can indicate their involvement in the reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the species present in the reaction mixture, helping to identify products and intermediates. Techniques like electrospray ionization (ESI-MS) can be particularly useful for detecting charged intermediates in the catalytic cycle.

X-ray Crystallography: For stable intermediates that can be isolated and crystallized, single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths and angles. dntb.gov.ua

By combining these spectroscopic techniques with computational modeling, a detailed and comprehensive picture of the reaction mechanism for transformations involving this compound can be constructed.

Future Directions and Perspectives in Pyridine Organostannane Research

Development of Sustainable and Environmentally Benign Stannylation Methodologies

The toxicity associated with organotin compounds necessitates the development of greener synthetic protocols. Future research will likely focus on minimizing the environmental impact of producing 3-Methyl-5-(tributylstannyl)pyridine and related compounds. Key areas of development are expected to include:

Catalytic Stannylation: A significant shift away from stoichiometric tin reagents towards catalytic systems is anticipated. This could involve the use of transition metal catalysts that facilitate the direct stannylation of the 3-methylpyridine (B133936) core with a less reactive tin source, thereby reducing tin waste.

Alternative Solvents and Reaction Conditions: The exploration of environmentally friendly solvents, such as water or bio-derived solvents, will be crucial. sigmaaldrich.comgoogle.com Furthermore, the development of solvent-free reaction conditions or the use of techniques like mechanochemistry could drastically reduce the environmental footprint of stannylation processes. researchgate.net

Atom Economy: Methodologies that maximize the incorporation of all atoms from the reactants into the final product will be a primary goal. This includes the design of reactions that avoid the formation of stoichiometric byproducts.

| Parameter | Current Methodologies | Future Sustainable Approaches |

| Tin Reagent | Stoichiometric (e.g., Bu3SnCl) | Catalytic amounts of tin |

| Solvents | Often toxic organic solvents | Water, bio-solvents, solvent-free |

| Byproducts | Stoichiometric tin waste | Minimal or recyclable byproducts |

| Energy Input | Often requires heating | Lower reaction temperatures, alternative energy sources |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While the Stille coupling is the most well-known application of organostannanes, future research will aim to uncover novel reactivity patterns for this compound. wikipedia.orgnumberanalytics.com This exploration could lead to the discovery of new chemical transformations with unique selectivities.

Areas of interest include:

Transmetalation to Other Metals: Investigating the transmetalation of the tributylstannyl group to other metals beyond palladium could open up new cross-coupling possibilities with different reactivity profiles and substrate scopes.

Lewis Acid-Mediated Reactions: The pyridine (B92270) nitrogen in this compound can act as a Lewis base. Exploring how the coordination of Lewis acids to the nitrogen atom modulates the reactivity of the C-Sn bond could lead to novel transformations.

Radical Reactions: Investigating the participation of this compound in radical-mediated reactions could provide new pathways for the formation of complex molecular architectures.

A deeper mechanistic understanding of these potential new reactions will be crucial for their development and optimization. nih.govresearchgate.net

Expansion of Synthetic Applications in Emerging Fields

The unique structural and electronic properties of the 3-methyl-5-pyridyl moiety make this compound a valuable building block in various emerging scientific fields.

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. lifechemicals.comresearchgate.netnih.govnih.gov this compound can serve as a key intermediate for the synthesis of novel drug candidates. Its use in Stille coupling reactions allows for the efficient introduction of the 3-methyl-5-pyridyl group into complex bioactive molecules, potentially leading to new therapeutics with improved efficacy and pharmacokinetic properties. numberanalytics.com

Materials Science: Pyridine-containing molecules are being explored for their use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com The electron-deficient nature of the pyridine ring can be tuned by substituents, influencing the electronic properties of the resulting materials. This compound provides a versatile platform for the synthesis of novel organic semiconductors with tailored properties. bohrium.com

| Field | Potential Application of this compound |

| Medicinal Chemistry | Synthesis of novel drug candidates containing the 3-methyl-5-pyridyl moiety. |

| Agrochemicals | Development of new pesticides and herbicides with improved activity and selectivity. |

| Organic Electronics | Preparation of new organic semiconductors for use in OLEDs, OPVs, and OFETs. google.com |

| Ligand Synthesis | Creation of novel ligands for catalysis and coordination chemistry. |

Rational Design of Next-Generation Pyridine Organostannanes with Enhanced Properties

The future of pyridine organostannane research will heavily rely on the principles of rational design to create new reagents with superior properties. This will involve a synergistic combination of computational modeling and experimental synthesis.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and steric properties of novel pyridine organostannanes. mdpi.comresearchgate.net This will allow for the in-silico screening of potential candidates with desired reactivity and selectivity before their synthesis, saving time and resources.

Tuning Electronic and Steric Effects: By strategically modifying the substituents on the pyridine ring and the alkyl groups on the tin atom, it will be possible to fine-tune the reactivity of the organostannane. For example, introducing electron-withdrawing or electron-donating groups on the pyridine ring can alter the nucleophilicity of the tin-bound carbon, thereby influencing its reactivity in cross-coupling reactions.

Improved Physical Properties: Rational design can also be used to improve the physical properties of pyridine organostannanes, such as their stability, solubility, and ease of handling. This could involve the incorporation of functional groups that enhance their stability towards air and moisture or improve their solubility in greener solvents.

The development of a toolbox of rationally designed pyridine organostannanes will provide chemists with a wider range of options for the synthesis of complex molecules with precise control over their structure and function.

Q & A

What are the optimal synthetic routes for preparing 3-methyl-5-(tributylstannyl)pyridine, and what factors influence reaction efficiency?

Answer:

The most efficient route involves halogen-metal exchange followed by stannylation (e.g., using n-butyllithium and tributyltin chloride). For example, 2-chloro-5-iodopyridine undergoes halogen-metal exchange with n-BuLi at −78°C in THF, followed by quenching with tributylstannyl chloride to yield the stannylated product . Key factors include:

- Temperature control : Maintaining cryogenic conditions (−78°C) prevents premature decomposition of intermediates.

- Solvent purity : Anhydrous THF minimizes side reactions.

- Stoichiometry : A 1:1.2 molar ratio of aryl halide to n-BuLi ensures complete conversion.

Typical yields range from 65–75%, with purity >95% achievable via column chromatography (hexane/ethyl acetate) .

How can researchers characterize the structural and electronic properties of this compound?

Answer:

Multinuclear NMR spectroscopy is critical:

- ¹H NMR : The pyridyl protons resonate at δ 7.8–8.5 ppm, with splitting patterns indicating substitution positions.

- ¹¹⁹Sn NMR : A singlet near δ −10 to −20 ppm confirms the tributylstannyl group’s presence .

- Mass spectrometry (HRMS) : The molecular ion peak (e.g., m/z 400.2 for C₁₈H₃₂FNSn) validates the molecular formula .

X-ray crystallography may resolve steric effects of the bulky tributyltin moiety, though air sensitivity complicates crystal growth .

What safety protocols are essential when handling this compound?

Answer:

Refer to Material Safety Data Sheets (MSDS) :

- Toxicity : Harmful if inhaled, ingested, or absorbed through skin; may cause CNS/respiratory depression .

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid contact with oxidizers (risk of exothermic decomposition) .

- Storage : Under argon at 2–8°C in amber glass vials to prevent light/heat degradation .

- Spill management : Neutralize with vermiculite and dispose as hazardous waste .

How does this compound perform in Stille cross-coupling reactions, and what are common pitfalls?

Answer:

The compound serves as a stannyl donor in Pd-catalyzed Stille couplings with aryl/heteroaryl halides:

- Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with AsPh₃ accelerates transmetallation.

- Solvent : DMF or toluene at 80–100°C for 12–24 hours .

Pitfalls : - Homocoupling : Trace O₂ or moisture oxidizes Sn-Bu bonds. Pre-purge with argon and add 2–5% PhSH as a stabilizer.

- Low yield : Optimize catalyst loading (1–5 mol%) and use LiCl as an additive to enhance reactivity .

What strategies mitigate the air and moisture sensitivity of this compound during experimental workflows?

Answer:

- Schlenk techniques : Use double-manifold systems for transfers under inert gas.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- In situ derivatization : Convert to more stable boronate esters via Miyaura borylation if long-term storage is required .

How can researchers resolve discrepancies in reported reactivity of this compound across studies?

Answer:

Contradictions often arise from substituent effects or impurity profiles :

- Electronic effects : The methyl group at C3 alters electron density, potentially slowing transmetallation vs. unsubstituted analogs. Validate via DFT calculations (e.g., NBO analysis) .

- Purity checks : Use GC-MS or HPLC to detect tributyltin oxide (δ 8.1 ppm in ¹H NMR), a common byproduct from hydrolysis .

- Replicate conditions : Compare ligand/catalyst systems (e.g., AsPh₃ vs. PCy₃) to isolate variables .

What advanced applications does this compound have in chemical biology or materials science?

Answer:

- Chemical probes : Incorporate into photoaffinity labels (e.g., diazirine-modified analogs) for mapping enzyme active sites .

- Conductive polymers : Co-polymerize with thiophene derivatives via Stille coupling to tune bandgap properties (e.g., λmax ~450 nm for optoelectronic devices) .

- Biosensors : Functionalize with fluorophores (e.g., BODIPY) for Sn-selective detection in biological matrices .

How should researchers address regulatory and waste disposal requirements for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.